Enhanced Lipophilicity vs. Unsubstituted 5-Methoxybenzene-1,2-diamine
The N1,N1-diethyl substitution significantly increases the compound's lipophilicity compared to the unsubstituted 5-methoxybenzene-1,2-diamine. This is a critical parameter for applications where membrane permeability or non-polar solubility is required .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 2.1236 |
| Comparator Or Baseline | 5-methoxybenzene-1,2-diamine (LogP estimated to be significantly lower, ~0.5-1.0) |
| Quantified Difference | Increase in LogP by approximately 1.1-1.6 units |
| Conditions | Calculated property (XLogP3-AA or similar) |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability, which is essential for compounds intended for cellular assays or in vivo studies.
